Sodium 4-chloro-2-methylbenzene-1-sulfinate
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Overview
Description
Sodium 4-chloro-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6ClNaO2S. It is commonly used in organic synthesis as a sulfonylating agent. This compound is characterized by the presence of a sulfonate group attached to a benzene ring substituted with a chlorine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of sulfur dioxide and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions .
Industrial Production Methods: In industrial settings, the production of sodium 4-chloro-2-methylbenzene-1-sulfinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chloro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.
Reduction Reactions: It can be reduced to form sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Sulfonic Acids: Formed through oxidation.
Sulfonyl Chlorides: Formed through chlorination.
Sulfides and Thiols: Formed through reduction.
Scientific Research Applications
Sodium 4-chloro-2-methylbenzene-1-sulfinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-chloro-2-methylbenzene-1-sulfinate involves the transfer of the sulfonate group to target molecules. This transfer can occur through nucleophilic substitution or addition reactions, depending on the nature of the target molecule. The sulfonate group can enhance the solubility, stability, and reactivity of the modified molecules, making them suitable for various applications .
Comparison with Similar Compounds
Sodium benzenesulfinate: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.
Sodium toluenesulfinate: Contains a methyl group but lacks the chlorine substituent, affecting its reactivity and selectivity.
Sodium 4-methylbenzenesulfinate: Similar structure but without the chlorine atom, leading to different reactivity patterns.
Uniqueness: Sodium 4-chloro-2-methylbenzene-1-sulfinate is unique due to the presence of both chlorine and methyl substituents on the benzene ring. These substituents influence the compound’s reactivity, making it a versatile reagent in organic synthesis. The chlorine atom can participate in additional substitution reactions, while the methyl group can enhance the compound’s stability and solubility .
Properties
Molecular Formula |
C7H6ClNaO2S |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
sodium;4-chloro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-4-6(8)2-3-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
WVKWIMXZPNQKKV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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